molecular formula C18H16N4O2S2 B11612893 N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

Cat. No.: B11612893
M. Wt: 384.5 g/mol
InChI Key: BRSBVWIPFGFBNS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide is a complex organic compound that belongs to the class of triazolobenzothiazoles. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the ethoxyphenyl and triazolobenzothiazole moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide typically involves a multi-step process:

  • Formation of the Triazolobenzothiazole Core: : The triazolobenzothiazole core can be synthesized through a cyclization reaction involving a benzothiazole derivative and a triazole precursor. This step often requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization.

  • Introduction of the Ethoxyphenyl Group: : The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazolobenzothiazole core with an ethoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.

  • Acetylation: : The final step involves the acetylation of the intermediate product to form this compound. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, amines, alcohols, and bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide has several scientific research applications:

  • Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

  • Materials Science: : The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

  • Biological Research: : The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

  • Industrial Applications: : The compound may find use in various industrial applications, such as in the synthesis of specialty chemicals and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide
  • N-(2-chlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide
  • N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds with different substituents, such as methoxy, chloro, or fluoro groups, which may have distinct properties and applications.

Properties

Molecular Formula

C18H16N4O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C18H16N4O2S2/c1-2-24-14-9-5-3-7-12(14)19-16(23)11-25-17-20-21-18-22(17)13-8-4-6-10-15(13)26-18/h3-10H,2,11H2,1H3,(H,19,23)

InChI Key

BRSBVWIPFGFBNS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3

Origin of Product

United States

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